

Strontium Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium;chloride*

Cat. No.: *B13733270*

[Get Quote](#)

An in-depth examination of the physicochemical properties, biological applications, and experimental considerations of strontium chloride for researchers, scientists, and drug development professionals.

Strontium chloride (SrCl_2) is a salt of strontium and chlorine that finds diverse applications in both biomedical research and clinical practice. This guide provides a detailed overview of its chemical properties, its role in biological systems, and protocols for its use in experimental settings.

Physicochemical Properties of Strontium Chloride

Strontium chloride is most commonly available in two forms: anhydrous (SrCl_2) and hexahydrate ($\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$). The presence of water of crystallization in the hexahydrate form significantly affects its molecular weight and other physical properties. A summary of these key characteristics is presented below.

Property	Strontium Chloride (Anhydrous)	Strontium Chloride (Hexahydrate)
Molecular Formula	<chem>SrCl2</chem>	<chem>SrCl2·6H2O</chem>
CAS Number	10476-85-4 [1] [2] [3] [4] [5]	10025-70-4 [5] [6] [7]
Molecular Weight	158.53 g/mol [1] [2] [3] [4]	266.62 g/mol [6] [7] [8]
Appearance	White crystalline solid/powder [2] [9]	White crystalline solid [5] [9]
Melting Point	874 °C [1] [9]	61 °C (decomposes) [5]
Boiling Point	1250 °C [2] [9]	Not applicable
Density	3.052 g/cm³ [2] [9]	1.930 g/cm³ [5] [9]
Solubility in Water	53.8 g/100 mL at 20 °C [5] [9]	106 g/100 mL at 0 °C [5]

Role in Biological Systems and Research Applications

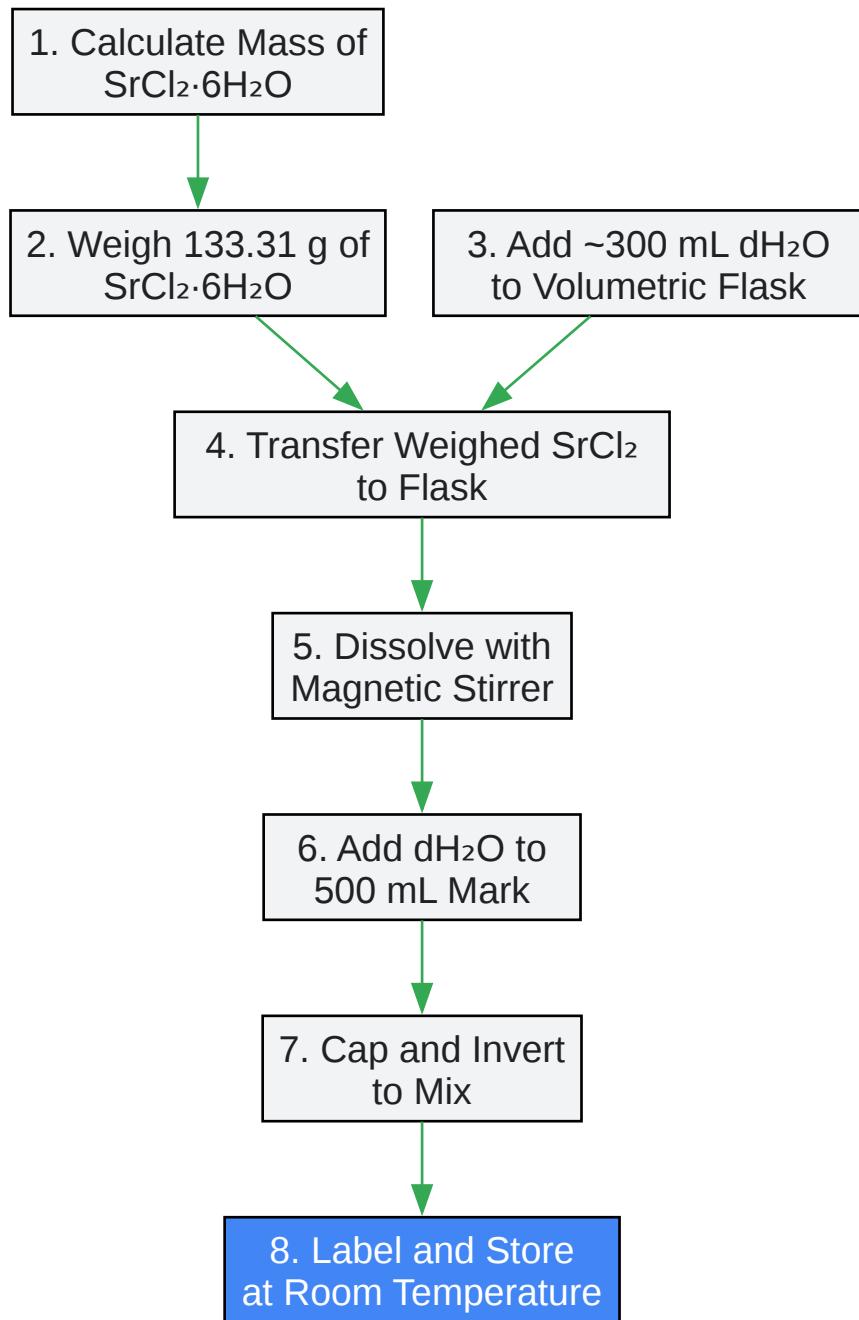
Strontium's similarity to calcium allows it to interact with calcium-sensing receptors and other calcium-dependent pathways, making it a valuable tool in biological research. It is known to influence osteoblast proliferation and differentiation, inhibit osteoclast activity, and has been investigated for its potential in treating osteoporosis. In neuroscience, strontium chloride is used to study neurotransmitter release by replacing calcium in experimental setups to induce asynchronous and prolonged release from presynaptic terminals.

Experimental Protocols

Preparation of a Standard 1 Molar Strontium Chloride Stock Solution

A frequently utilized reagent in laboratory settings is a 1 Molar (M) stock solution of strontium chloride. The following protocol outlines the preparation of this solution.

Materials:

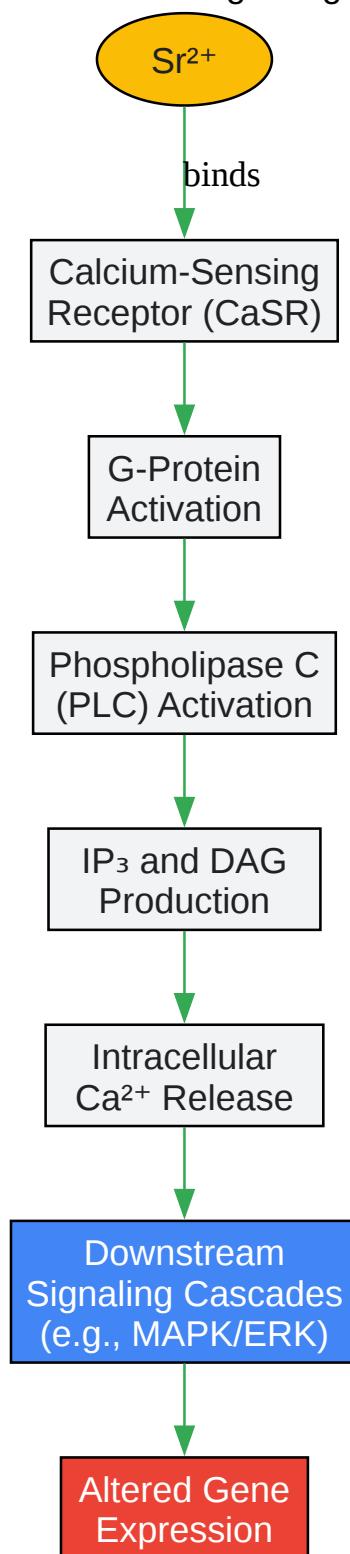

- Strontium chloride hexahydrate ($\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$)
- Deionized or distilled water
- 500 mL volumetric flask
- Weighing boat
- Spatula
- Magnetic stirrer and stir bar
- Funnel

Procedure:

- Calculate the required mass: To prepare 500 mL of a 1 M solution of strontium chloride hexahydrate (MW = 266.62 g/mol), the required mass is calculated as follows:
 - Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
 - Mass (g) = 1 mol/L × 0.5 L × 266.62 g/mol = 133.31 g
- Weigh the strontium chloride: Place a weighing boat on a calibrated analytical balance and tare it. Carefully weigh out 133.31 g of strontium chloride hexahydrate.
- Dissolve the strontium chloride: Add approximately 300 mL of deionized water to the 500 mL volumetric flask. Place a magnetic stir bar in the flask. Using a funnel, carefully transfer the weighed strontium chloride hexahydrate into the flask.
- Stir until dissolved: Place the volumetric flask on a magnetic stirrer and stir the solution until all the strontium chloride has completely dissolved.
- Bring to final volume: Once the solid is fully dissolved, carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the 500 mL calibration mark.
- Homogenize the solution: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

- Storage: Label the flask with the solution name (1 M Strontium Chloride), concentration, date of preparation, and your initials. Store the solution at room temperature.

Workflow for 1M Strontium Chloride Solution Preparation


[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of a 1M strontium chloride solution.

Signaling Pathway Involvement

Strontium ions can activate the calcium-sensing receptor (CaSR), a G-protein coupled receptor. This interaction is a key area of research, particularly in the context of bone metabolism. The binding of strontium to the CaSR can trigger downstream signaling cascades that influence gene expression and cellular behavior in bone cells.

Simplified Strontium Signaling via CaSR

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of strontium via the CaSR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 氯化锶 powder, ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. strem.com [strem.com]
- 4. Strontium chloride, anhydrous, 99.5% | 10476-85-4 | Strontium(II) chloride [ottokemi.com]
- 5. Strontium chloride - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. 塩化ストロンチウム 六水和物 - Strontium chloride hexahydrate [sigmaaldrich.com]
- 8. Strontium chloride hexahydrate CAS 10025-70-4 | 107865 [merckmillipore.com]
- 9. Strontium_chloride [chemeurope.com]
- To cite this document: BenchChem. [Strontium Chloride: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13733270#cas-number-and-molecular-weight-of-strontium-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com